molecular formula C16H15NO4 B1270183 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid CAS No. 58933-52-1

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid

Cat. No.: B1270183
CAS No.: 58933-52-1
M. Wt: 285.29 g/mol
InChI Key: QWHYEFZPTSTTSR-UHFFFAOYSA-N
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Description

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.302 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to an aminomethylbenzoic acid core. It is often used in scientific research and various industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a benzoic acid moiety. One common method involves the reaction of 4-aminomethylbenzoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce aminomethylbenzoic acid .

Mechanism of Action

The mechanism of action of 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups. The compound can also participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields. Its benzyloxycarbonyl group provides stability and selectivity in reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-(phenylmethoxycarbonylaminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHYEFZPTSTTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363175
Record name 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58933-52-1
Record name 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Commercially available 4-aminomethylbenzoic acid (5 g) was dissolved in 1 mol/l aqueous solution of sodium hydroxide (33 ml). Benzylchloroformate (5.2 ml) and 1 mol/l aqueous solution sodium hydroxide (40 ml) were gradually and simultaneously added while stirring at room temperature. After 3 hours, 1 mol/l hydrochloric acid was added to the reaction solution to adjust the pH to 3, and the deposited precipitate was collected by filtration through glass filter G4. The precipitate was washed with water and hexane, and dried under reduced pressure to obtain the title compound (8.162 g) as a white solid.
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5 g
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33 mL
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5.2 mL
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aqueous solution
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-(aminomethyl)benzoic acid (25 g) in a 2N aqueous solution of sodium hydroxide (100 ml), a solution of benzyloxycarbonyl chloride (33.8 g) in tetrahydrofuran (50 ml) was added drop by drop under ice cooling conditions, followed by stirring at room temperature for 2 hours. The resulting precipitate was collected by filtration, washed with water, 1N hydrochloric acid and ether and dried under reduced pressure to yield the title compound (10.5 g, yield 22%) as a colorless powder.
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25 g
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aqueous solution
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33.8 g
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50 mL
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Yield
22%

Synthesis routes and methods IV

Procedure details

4-(Aminomethyl)benzoic acid 15.1 g (100 mmol) was dissolved in 200 mL dioxane and 100 mL 1.000 N NaOH and cooled in a 0° C. ice bath. The mixture was treated dropwise with benzylchloroformate 14.3 mL (100 mmol) followed by the dropwise addition of 100 mL of 1.000 N NaOH. The mixture was stirred at room temperature for 18 hours. The mixture was neutralized by adding 100 mL of 1.000 N HCl followed by dilution with dichloromethane. A white solid precipitated out which was filtered. The solid was dried in vacuo to afford 10.8 g (38.9%). 1H NMR (300 MHz, DMSO-d6): δ 4.24 (d, 2H, J=6.2 Hz); 5.01 (s, 2H); 7.31-7.34 (m, 7H); 7.84-7.88 (m, 3H); 12.85 (s, 1H).
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15.1 g
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200 mL
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100 mL
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14.3 mL
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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